![molecular formula C9H5ClF3N B1374429 7-Chloro-2-(trifluoromethyl)-1H-indole CAS No. 1369551-50-7](/img/structure/B1374429.png)
7-Chloro-2-(trifluoromethyl)-1H-indole
Overview
Description
“7-Chloro-2-(trifluoromethyl)-1H-indole” is a chemical compound with the molecular formula C10H5ClF3NO . It is a derivative of quinoline, a heterocyclic aromatic compound . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Chloro-2-(trifluoromethyl)-1H-indole”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(trifluoromethyl)-1H-indole” consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 247.60 .
Chemical Reactions Analysis
The chemical reactions involving “7-Chloro-2-(trifluoromethyl)-1H-indole” have been studied. For instance, a mixture of 7-chloro-2-trifluoromethyl-4-quinolinol in phosphorus oxychloride is heated at reflux temperature for 3 hours . After cooling to room temperature, ice is added, the mixture is neutralized with sodium bicarbonate, and extracted with ethyl acetate .
Physical And Chemical Properties Analysis
The physicochemical properties of “7-Chloro-2-(trifluoromethyl)-1H-indole” include a high gastrointestinal absorption and it is BBB permeant . It is not a P-gp substrate and it inhibits CYP1A2 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.88 . It is soluble with a solubility of 0.0311 mg/ml .
Scientific Research Applications
Asymmetric Synthesis
7-Chloro-2-(trifluoromethyl)-1H-indole: plays a significant role in the field of asymmetric synthesis. It is used as a catalyst in reactions that require high selectivity, particularly in the synthesis of chiral molecules. The compound’s unique structure allows it to interact with other molecules through π-stacking interactions, which are crucial for controlling the stereochemistry of the resulting products .
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable scaffold for drug discovery. Its core structure is common in many pharmacologically active molecules, making it an essential building block for developing new medications. Researchers utilize it to synthesize compounds with potential therapeutic effects against various diseases .
Safety And Hazards
properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMRSASDPMLRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(trifluoromethyl)-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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